molecular formula C11H12BrN3S B6631710 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine

Cat. No. B6631710
M. Wt: 298.20 g/mol
InChI Key: YKEFKVPSSQZUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BPTP belongs to the class of pyridine-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine is not fully understood. However, studies have suggested that 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine may exert its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have reported that 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine can induce apoptosis, a process of programmed cell death, in cancer cells. 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be easily modified to generate analogs with improved properties. However, 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine. One potential area of research is the development of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine, which may provide insights into its potential applications in drug discovery and development. Additionally, further studies are needed to evaluate the safety and efficacy of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine in preclinical and clinical settings.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine involves the reaction of 5-bromo-3-chloropyridine with 2-(1,3-thiazol-2-yl)propylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its ability to inhibit the growth of cancer cells, including lung cancer, breast cancer, and leukemia. 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine has also shown anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3S/c1-8(11-14-2-3-16-11)5-15-10-4-9(12)6-13-7-10/h2-4,6-8,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEFKVPSSQZUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CN=C1)Br)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine

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